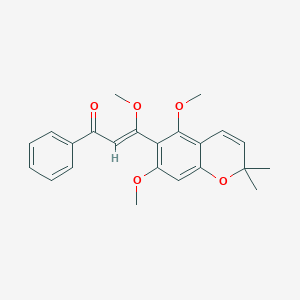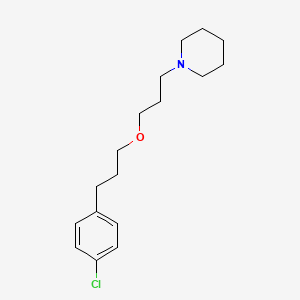
Pitolisant
概要
説明
ピトリサントは、ナルコレプシーの成人で、主に過剰な日中の眠気を治療するために使用される薬です。ヒスタミン3受容体アンタゴニストおよび逆アゴニストであり、ヒスタミン3受容体におけるヒスタミンの作用を阻害および逆転させることを意味します。 この化合物は脳内のヒスタミン作動性ニューロンの活動を強化し、覚醒の改善に役立ちます .
作用機序
ピトリサントは、ヒスタミン3受容体に対するアンタゴニストおよび逆アゴニストとして作用することにより、その効果を発揮します。この受容体は、脳内のヒスタミンの放出を調節する役割を果たします。 この受容体におけるヒスタミンの作用を阻害および逆転させることにより、ピトリサントはヒスタミン作動性ニューロンの活動を強化し、覚醒と注意力を高めます 。 関与する分子標的および経路には、ヒスタミン3受容体および神経伝達物質の放出とニューロンの活動を調節する下流のシグナル伝達経路が含まれます .
類似の化合物との比較
類似の化合物
モダフィニル: ナルコレプシーと過剰な日中の眠気を治療するために使用される別の薬。ピトリサントとは異なり、モダフィニルは主にドーパミン輸送体に作用します。
オキシバットナトリウム: カタプレキシーを伴うナルコレプシーの治療に使用されます。γ-アミノ酪酸(GABA)受容体を調節することにより機能します。
ピトリサントの独自性
ピトリサントは、ヒスタミン3受容体アンタゴニストおよび逆アゴニストとしての作用機序が独特です。 この独自のメカニズムにより、脳内のヒスタミン作動性活性を高めることができます。これは、同様の適応症に使用される他の薬剤のメカニズムとは異なります .
生化学分析
Biochemical Properties
Pitolisant functions as a high-affinity competitive antagonist and inverse agonist at the histamine H3 receptor . By blocking histamine autoreceptors, this compound enhances the activity of histaminergic neurons and increases the signaling of other neurotransmitters in the brain . It interacts with various biomolecules, including histamine H3 receptors, which are located within the transmembrane core just below the extracellular loops . This interaction prevents the binding of endogenous histamine, thereby enhancing histaminergic activity .
Cellular Effects
This compound influences various cellular processes by enhancing histaminergic activity in the brain . It affects cell signaling pathways by increasing the release of neurotransmitters such as acetylcholine, glutamate, gamma-aminobutyric acid (GABA), serotonin, and dopamine . This modulation of neurotransmitter release impacts gene expression and cellular metabolism, contributing to its wake-promoting effects . This compound’s ability to enhance histaminergic activity also plays a role in maintaining wakefulness and reducing excessive daytime sleepiness .
Molecular Mechanism
At the molecular level, this compound acts as an inverse agonist at the histamine H3 receptor . It binds to the antagonist binding site of the H3 receptor, located within the transmembrane core . This binding prevents the receptor from interacting with endogenous histamine, leading to an increase in histaminergic activity . This compound’s inverse agonism produces a response opposite to that of endogenous histamine, further enhancing histaminergic signaling . This mechanism of action contributes to its therapeutic effects in treating narcolepsy .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown stability and effectiveness over time . Studies have demonstrated that this compound maintains its wake-promoting effects without significant changes in sleep architecture or sleep quality . Long-term treatment with this compound has been associated with sustained improvements in excessive daytime sleepiness and reductions in cataplexy attacks . These findings suggest that this compound remains effective and stable over extended periods in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . Higher doses of this compound have been shown to enhance histaminergic neuron activity in mice brains, with this effect persisting after repeated administrations . Excessive doses may lead to adverse effects such as hyperactivity and increased anxiety . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
This compound is primarily metabolized by the liver enzymes CYP2D6 and CYP3A4 . The major non-conjugated metabolites include BP2.941 (piperidine N-oxide) and BP2.951 (5-aminovaleric acid) . These metabolites can further undergo conjugation with glycine or glucuronic acid and oxidation to a minimal extent . The involvement of these metabolic pathways ensures the effective breakdown and elimination of this compound from the body .
Transport and Distribution
Following oral administration, this compound is distributed equally between red blood cells and plasma . The apparent volume of distribution ranges from 1100 to 2825 liters . This compound’s distribution within cells and tissues is facilitated by its interaction with transporters and binding proteins . This distribution pattern ensures that this compound reaches its target sites, including the brain, to exert its therapeutic effects .
Subcellular Localization
This compound’s subcellular localization is primarily within the brain, where it enhances histaminergic activity . It targets histamine H3 receptors located on the axon terminals and somas of histamine neurons . By modulating histamine release and synthesis, this compound influences neuronal activity and contributes to its wake-promoting effects . The subcellular localization of this compound is crucial for its ability to regulate histaminergic signaling and maintain wakefulness .
準備方法
合成経路および反応条件
ピトリサント塩酸塩の合成は、ピペリジンおよび1-ブロモ-3-クロロプロパンから始まり、いくつかのステップを伴います。 このプロセスは経済的に効率的で、工業生産のために簡単にスケーラブルです 。一般的な合成経路には以下が含まれます。
アルキル化: ピペリジンは1-ブロモ-3-クロロプロパンと反応して中間体を形成します。
置換: 次に、中間体は4-クロロフェニルマグネシウムブロミドと反応して最終生成物を形成します。
精製: 最終生成物は精製され、塩酸塩の形に変換されます。
工業生産方法
ピトリサント塩酸塩の工業生産は、同じ合成経路に従いますが、より大規模です。 このプロセスは、コスト効率が高く、効率的に設計されており、最終生成物の高収率と純度を保証しています .
化学反応の分析
反応の種類
ピトリサントは、以下を含むいくつかのタイプの化学反応を起こします。
酸化: ピトリサントは特定の条件下で酸化されて、さまざまな酸化誘導体を形成する可能性があります。
還元: 還元反応を使用してピトリサントの構造を修飾することができ、薬理学的特性を変化させる可能性があります。
置換: 置換反応、特に求核置換反応は、ピトリサントの合成および修飾によく見られます。
一般的な試薬および条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムおよび三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムおよび水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: ハロアルカンおよび有機金属化合物などの試薬は、置換反応で一般的に使用されます。
形成される主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の条件および試薬によって異なります。 たとえば、酸化によりさまざまな酸化誘導体が形成される可能性があり、置換反応によりピトリサントのさまざまな置換アナログが生成される可能性があります .
科学研究への応用
ピトリサントは、以下を含む幅広い科学研究への応用があります。
科学的研究の応用
Pitolisant has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying histamine receptor interactions and developing new histamine receptor antagonists.
Biology: Investigated for its effects on histaminergic neurons and its potential role in modulating various biological processes.
Medicine: Primarily used for treating narcolepsy and excessive daytime sleepiness. .
類似化合物との比較
Similar Compounds
Modafinil: Another medication used for treating narcolepsy and excessive daytime sleepiness. Unlike pitolisant, modafinil primarily acts on the dopamine transporter.
Sodium Oxybate: Used for treating narcolepsy with cataplexy. It works by modulating gamma-aminobutyric acid (GABA) receptors.
Methylphenidate: Commonly used for attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Uniqueness of this compound
This compound is unique in its mechanism of action as a histamine 3 receptor antagonist and inverse agonist. This distinct mechanism allows it to enhance histaminergic activity in the brain, which is different from the mechanisms of other medications used for similar indications .
特性
IUPAC Name |
1-[3-[3-(4-chlorophenyl)propoxy]propyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO/c18-17-9-7-16(8-10-17)6-4-14-20-15-5-13-19-11-2-1-3-12-19/h7-10H,1-6,11-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNACHAUCXXVJSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOCCCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30957654 | |
| Record name | Pitolisant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30957654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Signalling of histaminergic neurons plays a key role in activating the arousal system with widespread projections to the whole brain via activating orexin receptors. Narcolepsy is characterized by insufficient neurotransmission by orexins, or hypocretins, which are excitatory peptides released by neurons located from the lateral hypothalamus. These neurons project to aminergic neurons, such as histaminergic or noradrenergic neurons, that are responsible for the effects of orexin and control of wakefulness. Histamine H3 receptors are presynaptic inhibitory autoreceptors that are located in the cerebral cortex, hypothalamus, hippocampus, and basal ganglia. H3 receptors promote the re-uptake of histamine at synaptic terminals and attenuate further histamine release into the synapse. By blocking H3 autoreceptors and increasing the levels of histamine transmitters at the synapse, pitolisant enhances the activity of histaminergic neurons and promotes wakefulness. Inverse agonism of pitolisant at H3 receptors also leads to enhanced synthesis and release of endogenous histamine over the basal level. Pitolisant acts as a high-affinity competitive antagonist (Ki 0.16 nM) and as an inverse agonist (EC50 1.5 nM) at the human H3 receptor and mediates its pharmacological action at the presynaptic level. It is thought to bind to the antagonist binding site of the H3 receptor, which is located within the transmembrane core just below the extracellular loops. Piperidines form a salt bridge with Glu206 in the membrane-spanning segment, and the hydroxyl of Tyr374 is H-bonded with the central oxygen of piperidine. Pitolisant displays high selectivity for H3 receptors compared to other histamine receptor subtypes. Pitolisant also modulates acetylcholine, noradrenaline and dopamine release in the brain by increasing the levels of neurotransmitters but does not increase dopamine release in the stratal complex, including the nucleus accumbens. At lower nanomolar concentrations, pitolisant acts as an inverse agonist at H3 receptors and enhances the release of endogenous histamine over the basal level. | |
| Record name | Pitolisant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11642 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
362665-56-3 | |
| Record name | Pitolisant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=362665-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pitolisant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0362665563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pitolisant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11642 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pitolisant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30957654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PITOLISANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BC83L4PIY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Pitolisant acts as a potent and highly selective histamine H3-receptor antagonist/inverse agonist. [, , , , , ] It binds to the H3 receptor, blocking the action of histamine and decreasing the inhibition of histamine release in the brain. [, , , ] This results in increased histaminergic neurotransmission, which promotes wakefulness. [, , , ]
A: By increasing histamine levels, this compound indirectly influences the activity of other neurotransmitter systems involved in wakefulness and alertness, including acetylcholine, norepinephrine, and dopamine. [, , ] This multifaceted action contributes to its therapeutic effects in narcolepsy. [, ]
A: The molecular formula of this compound is C17H24ClNO • HCl, and its molecular weight is 332.7 g/mol. []
A: While the provided research articles don't delve into detailed spectroscopic analysis, one study mentions the use of High-Performance Liquid Chromatography (HPLC) with a Photo Diode Array (PDA) detector at 268 nm for this compound quantification. []
A: One study subjected this compound formulations to stress testing under various conditions. [] While the exact conditions are not elaborated on, the study mentions the emergence of minor degradation products. [] This suggests the need for appropriate formulation strategies to ensure stability.
A: While the provided research doesn't detail specific formulation strategies, it does emphasize the importance of formulation for drug stability. [] Further research into different formulation approaches could potentially optimize this compound's delivery and efficacy.
A: this compound's relatively long half-life of around 10 hours [] allows for once-daily dosing. [, , , , , , , , , , , , , ] Its slow elimination contributes to its sustained therapeutic effects on excessive daytime sleepiness. [, , , , , , , , , , , , , ]
A: Yes, this compound demonstrates significant brain penetration. [] A study using a rat model found measurable concentrations of this compound in brain tissue after oral administration. [] This brain penetration is essential for its central action on histamine H3 receptors. []
A: Yes, preclinical studies have investigated the effects of this compound in animal models. [] One study compared its effects to amphetamine, modafinil, and solriamfetol in various in vivo models. [] Unlike the other drugs, this compound did not produce hyperlocomotion, behavioral sensitization, or hypophagia, suggesting a distinct pharmacological profile. []
A: Several randomized controlled trials have demonstrated the efficacy and safety of this compound in treating excessive daytime sleepiness (EDS) and cataplexy in adults with narcolepsy. [, , , , , , , , , , , , , ] These trials, including HARMONY-1 and HARMONY-CTP, showed significant improvements in subjective and objective measures of sleepiness and cataplexy frequency compared to placebo. [, , , , , , , , , , , , , ] Additionally, real-world studies and expanded access programs have further supported its clinical benefit and safety profile. [, , ]
A: While the focus is on the scientific aspects, it's important to acknowledge that like all medications, this compound can cause side effects. [, , , , , , ] The most common ones reported in clinical trials include headache, insomnia, nausea, and anxiety. [, , , , , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
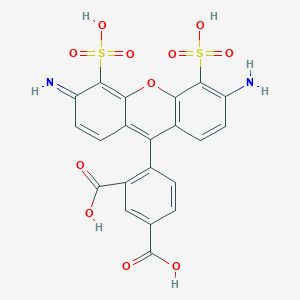
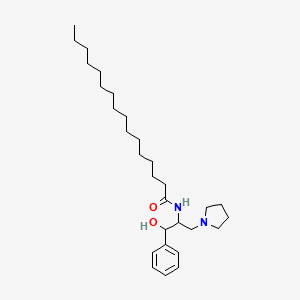
![4-Fluoro-N-[2-[4-[(2R)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]piperazin-1-yl]ethyl]benzamide](/img/structure/B1242922.png)
![(3AR,7AR)-OCTAHYDRO-2-[1-IMINO-2-(2-METHOXYPHENYL)ETHYL]-7,7-DIPHENYL-4H-ISOINDOL-4-ONE](/img/structure/B1242926.png)
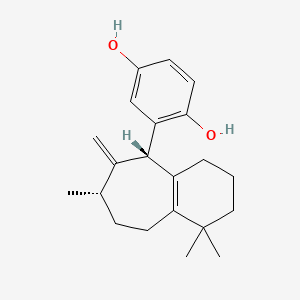

![[(2R)-2,3-di(hexadecanoyloxy)propyl] (Z)-icos-11-enoate](/img/structure/B1242930.png)
![[(2S)-1-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate](/img/structure/B1242931.png)
![1-(4-AMINO-2-METHYL-1H-IMIDAZO[4,5-C]QUINOLIN-1-YL)-2-METHYLPROPAN-2-OL](/img/structure/B1242933.png)
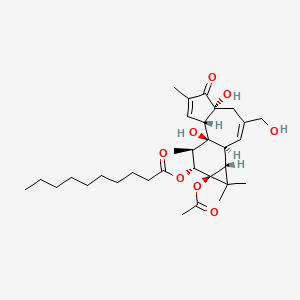
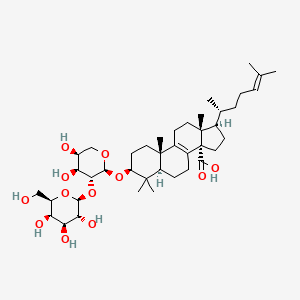

![(7R,13R,17R)-17-[2-[4-(diethylaminomethyl)-2-methoxyphenoxy]ethyl]-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B1242939.png)
